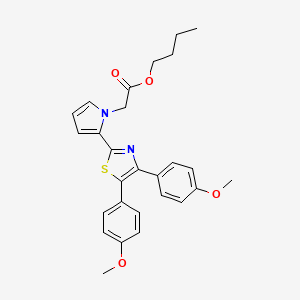
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, a thiazole ring, and methoxyphenyl groups, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the thiazole ring and the methoxyphenyl groups. Common reagents used in these reactions include:
- Pyrrole
- Thiazole derivatives
- Methoxyphenyl compounds
- Butyl alcohol
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxyphenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Pyrrole-1-acetic acid derivatives: Compounds with similar pyrrole ring structures.
Thiazole derivatives: Molecules containing the thiazole ring.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups.
Uniqueness
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a pyrrole ring linked to an acetic acid moiety, with a thiazole derivative substituted with methoxyphenyl groups. This structure is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that thiazole-containing compounds exhibit notable anticancer properties. The presence of the thiazole ring in 1H-Pyrrole-1-acetic acid derivatives has been associated with enhanced cytotoxicity against various cancer cell lines.
- Case Study Findings :
- A study demonstrated that thiazole-bearing compounds displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. Specifically, compounds with electron-donating groups showed increased activity, suggesting a structure-activity relationship (SAR) where substituents on the phenyl ring significantly influence potency .
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| 1 | MCF-7 | 1.61 ± 1.92 | High potency |
| 2 | HepG-2 | 1.98 ± 1.22 | Effective against liver cancer |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored. Studies suggest that modifications in the thiazole structure can lead to significant anticonvulsant activity.
- Research Insights :
| Analogue | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| 2 | PTZ | 18.4 | 9.2 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups on the phenyl ring tend to exhibit enhanced anticancer activity.
- Thiazole Ring Importance : The thiazole moiety is essential for both anticancer and anticonvulsant activities, emphasizing its role as a pharmacophore in these compounds .
特性
CAS番号 |
101001-37-0 |
|---|---|
分子式 |
C27H28N2O4S |
分子量 |
476.6 g/mol |
IUPAC名 |
butyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate |
InChI |
InChI=1S/C27H28N2O4S/c1-4-5-17-33-24(30)18-29-16-6-7-23(29)27-28-25(19-8-12-21(31-2)13-9-19)26(34-27)20-10-14-22(32-3)15-11-20/h6-16H,4-5,17-18H2,1-3H3 |
InChIキー |
MKUMYGVCZPNVMW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















